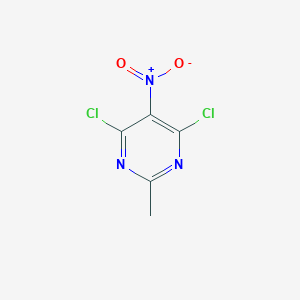

4,6-Dichloro-2-methyl-5-nitropyrimidine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,6-Dichloro-2-methyl-5-nitropyrimidine can be synthesized through various methods. One common synthetic route involves the nitration of 4,6-dichloro-2-methylpyrimidine using nitric acid and sulfuric acid as nitrating agents . The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the pyrimidine ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale nitration reactors. The process includes the careful handling of nitrating agents and the implementation of safety measures to prevent any hazardous reactions. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dichloro-2-methyl-5-nitropyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Although less common, the methyl group can undergo oxidation under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used under basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

Aplicaciones Científicas De Investigación

Research indicates that 4,6-Dichloro-2-methyl-5-nitropyrimidine exhibits significant biological activity. It has been studied for its potential as:

- Antimicrobial Agent : The compound has shown effectiveness against various bacterial strains.

- Enzyme Inhibitor : Studies suggest that it can inhibit specific enzymes related to disease processes, making it a candidate for drug development .

Applications in Pharmaceuticals

The pharmaceutical applications of this compound are diverse:

- Drug Development : Due to its ability to interact with biological targets, it is being explored for developing new therapeutic agents.

- Analytical Chemistry : The compound can be analyzed using high-performance liquid chromatography (HPLC), making it valuable for pharmacokinetic studies .

Applications in Agrochemicals

In agrochemical research, this compound is investigated for its potential use as:

- Herbicides : Its chemical structure may allow it to act as an effective herbicide.

- Pesticides : The compound's biological activity suggests potential utility in pest control formulations.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent .

Case Study 2: HPLC Analysis

Another research focused on the application of HPLC techniques for the separation and analysis of this compound. The study demonstrated that using a specific HPLC column allowed for efficient separation and quantification of impurities in preparative separations .

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | Amino group at position 2 | Enhanced solubility and altered biological activity |

| 4-Chloro-2-methyl-5-nitropyrimidine | Single chlorine at position 4 | Slightly different reactivity profile |

| 6-Methyl-4-nitropyrimidine | Methyl group at position 6 | Different substitution patterns |

Mecanismo De Acción

The mechanism of action of 4,6-dichloro-2-methyl-5-nitropyrimidine involves its interaction with nucleophilic sites in biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with nucleic acids or proteins, potentially leading to antimicrobial or anticancer effects . The chlorine atoms can also participate in nucleophilic substitution reactions, modifying the structure and function of target molecules .

Comparación Con Compuestos Similares

Chemical Properties :

- CAS RN : 13162-43-1

- Molecular Formula : C₅H₃Cl₂N₃O₂

- Molecular Weight : 222.01 g/mol .

- Structure : A pyrimidine core substituted with two chlorine atoms at positions 4 and 6, a methyl group at position 2, and a nitro group at position 3.

Synthesis :

The compound is synthesized via a three-step process:

Cyclization : Reaction of acetamidine hydrochloride with diethyl malonate in the presence of sodium methoxide yields 4,6-dihydro-2-methylpyrimidine (91.2% yield).

Nitration : Treatment with a mixture of nitric acid, trichloroacetic acid, and acetic acid produces 4,6-dihydro-2-methyl-5-nitropyrimidine (88.3% yield).

Chlorination : Phosphorus oxytrichloride (POCl₃) replaces hydroxyl groups with chlorine atoms, yielding the final product (82.6% yield) .

Comparison with Similar Pyrimidine Derivatives

Structural and Reactivity Differences

The table below compares key structural features and applications of 4,6-dichloro-2-methyl-5-nitropyrimidine with analogous compounds:

Key Findings from Comparative Studies

Reactivity at Chlorine Positions :

- The 4- and 6-chloro groups in this compound allow sequential substitution, enabling controlled synthesis of tetrasubstituted purines . In contrast, 2,4,6-trichloro-5-nitropyrimidine (CAS 4359-87-9) often leads to uncontrolled reactions due to three reactive sites .

Steric and Electronic Effects: The methyl group at position 2 in the target compound introduces steric hindrance, moderating reaction rates compared to non-methylated analogs like 4,6-dichloro-5-nitropyrimidine (CAS 4316-93-2) .

Functional Group Impact: Nitro Group: Enhances electrophilicity but complicates reduction steps. For example, reduction of the nitro group in this compound yields diaminopyrimidine intermediates for purine cyclization . Methylthio Group: In 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (CAS 1979-96-0), the sulfur atom can be oxidized to sulfone, enabling nucleophilic displacement with amines .

Synthetic Challenges: Substitution of nitro groups with chloride (e.g., in 2-amino-4,6-dichloro-5-nitropyrimidine synthesis) can lead to unexpected products, highlighting the need for precise reaction control .

Actividad Biológica

4,6-Dichloro-2-methyl-5-nitropyrimidine is a heterocyclic compound notable for its diverse biological activities. Its unique chemical structure, characterized by two chlorine atoms, a methyl group, and a nitro group on the pyrimidine ring, contributes to its potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its significance in scientific research.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of electron-withdrawing groups such as nitro and chlorine enhances its reactivity, making it a valuable intermediate in organic synthesis. The compound's structure can be summarized as follows:

| Position | Substituent |

|---|---|

| 2 | Methyl group |

| 4 | Chlorine |

| 5 | Nitro group |

| 6 | Chlorine |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its efficacy against various bacterial strains and fungi. For instance, a study demonstrated that the compound effectively inhibited the growth of certain Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Activity

In addition to antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies indicate that it may inhibit specific cancer cell lines by interfering with cellular pathways associated with tumor growth. The mechanisms of action are believed to include the inhibition of nucleic acid synthesis and disruption of cell division .

Synthesis Methods

Several methods have been developed for synthesizing this compound:

- Cyclization Reaction : A common method involves the cyclization of acetamidine hydrochloride with diethyl ethoxymethylenemalonate, yielding the pyrimidine structure with high efficiency .

- Nitration and Chlorination : Following the initial cyclization, nitration using mixed acids (nitric acid and trichloroacetic acid) leads to the introduction of the nitro group. Subsequent chlorination with phosphorus oxychloride introduces chlorine atoms at positions 4 and 6 .

Study on Antimicrobial Efficacy

A significant study evaluated the antimicrobial properties of this compound against a panel of bacterial strains. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be developed into an effective antimicrobial agent .

Anticancer Research

In another study examining its anticancer potential, researchers treated various cancer cell lines with different concentrations of this compound. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound's ability to induce apoptosis was also noted, highlighting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4,6-dichloro-2-methyl-5-nitropyrimidine with high purity?

- Methodological Answer : Synthesis typically involves nitration and chlorination steps. A reported method (Xu et al., 2014) uses controlled nitration of 2-methylpyrimidine derivatives followed by selective chlorination under anhydrous conditions . Key parameters include maintaining low temperatures (0–5°C) during nitration to avoid byproducts and using stoichiometric PCl₅ for chlorination. Post-synthesis, recrystallization in ethanol/water mixtures improves purity (yield ~75%) . Purity should be confirmed via HPLC (>98%) and NMR (absence of residual solvent peaks) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The nitro and chloro groups induce distinct deshielding patterns. For example, the methyl group at C2 appears as a singlet at ~2.5 ppm (¹H NMR), while the nitro group causes C5 to resonate at ~160 ppm (¹³C NMR) .

- Mass Spectrometry (EI-MS) : The molecular ion [M]⁺ at m/z 208 confirms the molecular formula C₅H₃Cl₂N₃O₂ .

- IR Spectroscopy : Strong NO₂ asymmetric stretching at ~1520 cm⁻¹ and C-Cl stretches at ~750 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (classified as a skin/eye irritant) .

- Ventilation : Use fume hoods to avoid inhalation of dust, which can cause respiratory irritation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .

Q. How can researchers optimize solvent selection for recrystallization or reaction media?

- Methodological Answer : Solubility tests in polar (ethanol, DMSO) and nonpolar (toluene) solvents guide choices. Ethanol is preferred for recrystallization due to moderate solubility (1.2 g/100 mL at 25°C) and low toxicity . For reactions, DMSO enhances nitro-group reactivity but requires inert atmospheres to avoid decomposition .

Advanced Research Questions

Q. How does this compound behave under varying thermal or photolytic conditions?

- Methodological Answer : Thermal stability studies (TGA/DSC) show decomposition onset at ~141°C, releasing NOₓ and Cl-containing gases . Photolytic degradation in UV light (254 nm) follows first-order kinetics, with a half-life of ~48 hours. Use amber glassware and store at 2–8°C to minimize degradation .

Q. What role does this compound play in synthesizing functionalized heterocycles (e.g., pyrimidines, triazines)?

- Methodological Answer : The chloro groups at C4 and C6 are nucleophilic substitution sites. For example:

- Amination : React with NH₃/EtOH at 80°C to yield 4,6-diamino derivatives .

- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) introduces aryl groups at C4/C6 .

- Nitrogen Mustard Analogs : Substitution with bis(2-chloroethyl)amine generates cytotoxic agents for anticancer studies .

Q. How can researchers resolve contradictions in analytical data (e.g., unexpected NMR splitting or MS fragments)?

- Methodological Answer : Contradictions may arise from tautomerism or residual solvents. For example:

- Unexpected NMR Splitting : Use deuterated DMSO to stabilize tautomeric forms. Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-311+G**) .

- MS Fragments : Isotopic patterns (Cl²⁷/Cl³⁵) should align with theoretical abundances. Deviations suggest impurities—re-run HPLC with a C18 column (ACN/water gradient) .

Q. What decomposition pathways are observed during long-term storage, and how can they be mitigated?

- Methodological Answer : Hydrolysis in humid environments produces 5-nitro-2-methylpyrimidinone and HCl gas. Stabilize by storing under argon in desiccators with silica gel . Monitor via periodic FT-IR to detect hydroxylation (~3400 cm⁻¹ broad peak) .

Q. Are computational methods (e.g., DFT, molecular docking) applicable to study its reactivity or biological interactions?

- Methodological Answer :

Propiedades

IUPAC Name |

4,6-dichloro-2-methyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c1-2-8-4(6)3(10(11)12)5(7)9-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXGPTXSLFZVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065367 | |

| Record name | Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13162-43-1 | |

| Record name | 4,6-Dichloro-2-methyl-5-nitropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13162-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013162431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-2-methyl-5-nitropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.